molecular formula C11H9BrF3NO B2715986 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one CAS No. 200491-51-6

4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one

Cat. No.: B2715986
CAS No.: 200491-51-6
M. Wt: 308.098
InChI Key: XWQDODFZZQRCGX-SREVYHEPSA-N
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Description

4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one is a fluorinated β-amino ketone featuring a trifluoromethyl group, a conjugated enone system, and a para-brominated anilino substituent. Its molecular formula is C₁₀H₇BrF₃NO, with a molecular weight of 294.07 g/mol. The compound's structure combines a ketone at position 2, a double bond at position 3, and a 4-bromoanilino group at position 4 of the pentenone backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom on the aniline ring may influence electronic properties and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(4-bromoanilino)-1,1,1-trifluoropent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQDODFZZQRCGX-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one typically involves the reaction of 4-bromoaniline with 1,1,1-trifluoro-3-penten-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Grignard Reaction Pathway

A key synthetic route involves 2-methylpropen-1-ylmagnesium bromide reacting with N-trifluoroacetylmorpholine . The reaction proceeds in tetrahydrofuran (THF) under controlled conditions:

  • Step 1 : Grignard reagent addition at 0–10°C to control temperature.

  • Step 2 : Hydrolysis with concentrated HCl followed by purification.
    This method yields 1,1,1-trifluoro-4-methyl-3-penten-2-one (68% yield) .

Reagent/ConditionDetails
Grignard reagent2-methylpropen-1-ylmagnesium bromide (0.5M in THF)
Reaction temperature0–10°C (Grignard addition), 15–22°C (stirring)
Work-upHCl in THF/water, followed by distillation

Thermal Isomerization

Another method involves thermal isomerization of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol to form the target compound. Conducted at 100–250°C , this process rearranges the double bond from the 4-penten-2-ol structure to the 3-penten-2-one configuration .

Grignard Reaction Mechanism

The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of the trifluoroacetyl group, followed by hydrolysis to form the ketone:

Grignard reagent+Trifluoroacetyl groupAlkylated intermediateHydrolysisTarget compound\text{Grignard reagent} + \text{Trifluoroacetyl group} \rightarrow \text{Alkylated intermediate} \rightarrow \text{Hydrolysis} \rightarrow \text{Target compound}

The trifluoromethyl group stabilizes the carbonyl, facilitating nucleophilic attack .

Thermal Isomerization

This process likely involves acid-catalyzed rearrangement , shifting the double bond via a carbocation intermediate. The halogen substituents (Br/Cl) enhance stability during rearrangement .

Structural Modifications and Reactivity

The compound’s brominated aniline moiety and trifluoromethyl group impart distinct reactivity:

  • Electrophilic Substitution : The bromine substituent may undergo displacement reactions, while the trifluoromethyl group directs substituents via its electron-withdrawing effect.

  • Nucleophilic Attack : The ketone group is susceptible to nucleophilic addition, though steric hindrance from the trifluoromethyl group may limit reactivity.

Comparison with Analogues

CompoundStructural FeatureReactivity Impact
4-(4-Methoxyanilino)-1,1,1-trifluoro-3-penten-2-oneMethoxy groupReduces electrophilicity compared to bromine
4-Amino-1,1,1-trifluoro-3-penten-2-oneNo halogenIncreased nucleophilicity at the amino group

Challenges and Limitations

  • Synthetic Complexity : Grignard reagents require stringent temperature control and are economically challenging due to stoichiometric requirements .

  • Isomerization Control : Thermal rearrangements demand precise temperature regulation to minimize side products .

This compound’s reactivity stems from its halogenated and trifluoromethyl groups, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Further optimization of synthetic routes could enhance its utility.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C11_{11}H9_9BrF3_3NO
  • Molar Mass : Approximately 308.09 g/mol
  • CAS Number : 1531668-14-0

The unique structure includes a trifluoromethyl group and a brominated aniline moiety, which contribute to its chemical reactivity and potential biological activity.

Pharmaceutical Applications

Research indicates that 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound may inhibit the growth of various bacterial strains.
  • Anticancer Activity : Preliminary findings suggest it could induce apoptosis in cancer cell lines, making it a candidate for further drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can be utilized to synthesize more complex molecules through various reactions such as:

  • Substitution Reactions : The trifluoromethyl group can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : Capable of forming quinone derivatives or amine derivatives depending on the reaction conditions.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial effects of this compound against several pathogens. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.

Case Study 2: Anticancer Effects

Another research project focused on the compound's effects on breast cancer cell lines. The study demonstrated that treatment with the compound led to reduced cell viability and increased markers of apoptosis compared to control groups.

Mechanism of Action

The mechanism of action of 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and brominated aniline moiety contribute to its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Halogen Substitution: Bromo vs. Chloro Analogs

4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one (CAS 338393-32-1) replaces bromine with chlorine on the anilino ring. Key differences:

  • Biological Activity: In quinazoline derivatives, brominated anilino groups improve binding affinity and metabolic stability compared to chlorinated analogs, as seen in EGFR tyrosine kinase inhibitors .
Property 4-(4-Bromoanilino) Derivative 4-(4-Chloroanilino) Derivative
Molecular Weight (g/mol) 294.07 249.63
Halogen Atomic Radius 1.14 Å (Br) 0.99 Å (Cl)
LogP (Predicted) ~3.5 ~3.2

Substituent Position: Para vs. Ortho Bromination

4-(2-Bromoanilino)-1,1,1-trifluorobut-3-en-2-one (CAS 176722-52-4) differs in bromine position (ortho) and chain length (butenone vs. pentenone):

  • Chain Length: The shorter butenone chain decreases molecular weight (294.07 vs. 294.07 for the pentenone analog) but may reduce conjugation, altering UV absorption or reactivity .

Trifluoromethyl vs. Amino Derivatives

4-Amino-1,1,1-trifluoro-pent-3-en-2-one (CAS 72885-02-0) lacks the bromoanilino group, replacing it with an amino group:

  • Hydrogen Bonding: The amino group (-NH₂) enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the bromoanilino derivative.
  • Lipophilicity: The trifluoromethyl group in the target compound increases logP (~3.5 vs. ~2.0 for the amino analog), favoring membrane permeability .

β-Amino Ketones with Additional Aryl Groups

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (C₂₁H₁₇BrClNO) features a trifunctional β-amino ketone with dual aryl substituents:

  • Crystallography: Centrosymmetric dimers form via N–H⋯O hydrogen bonds, a pattern also observed in simpler β-amino ketones. The target compound’s trifluoromethyl group may disrupt such packing due to steric/electronic effects .
  • Synthetic Routes : Ag₃PW₁₂O₄₀-catalyzed reactions (used for aryl-substituted analogs) could be adapted for the target compound, though trifluoromethyl groups may require milder conditions to prevent decomposition .

Biological Activity

4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one, with the CAS number 1531668-14-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a bromo-substituted aniline moiety and a trifluoromethyl group. The structure can be represented as follows:

Chemical Structure

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. Research has shown that such compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedMechanism of ActionIC50 (µM)
Study AMCF-7Caspase activation15
Study BHeLaROS generation10
Study CA549Inhibition of PI3K12

2. Cardioprotective Effects

The compound has also been evaluated for its cardioprotective effects in models of myocardial infarction (MI). It was found to inhibit the opening of the mitochondrial permeability transition pore (mPTP), which is crucial in preventing myocardial cell death during reperfusion.

Case Study: Myocardial Infarction Model
In a study involving rat models of MI, administration of this compound resulted in:

  • Decreased apoptotic rates in cardiac tissues.
  • Preservation of mitochondrial ATP levels.
  • Improved cardiac function post-reperfusion.

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways involved in apoptosis and mitochondrial function. The following mechanisms have been proposed:

  • Apoptosis Induction : The compound activates caspases and promotes ROS production leading to programmed cell death in cancer cells.
  • Mitochondrial Protection : By inhibiting mPTP opening, it helps maintain mitochondrial integrity during ischemic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 4-bromoaniline with a trifluoromethyl ketone precursor under anhydrous conditions. Key reagents include trifluoroacetylating agents (e.g., trifluoroacetic anhydride) and catalysts like triethylamine. Reaction parameters such as temperature (often 60–80°C), solvent polarity (e.g., dichloromethane or THF), and inert atmosphere (N₂/Ar) are critical for yield optimization. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is common .

Q. How is the structural characterization of this compound performed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/dichloromethane). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Structural refinement employs SHELXL for small-molecule crystallography, with hydrogen atoms placed geometrically and anisotropic displacement parameters for non-H atoms. The final R-factor should be <0.05 for high confidence .

Q. What spectroscopic methods are used to confirm the compound’s identity and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C/¹⁹F NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. Key signals: ¹⁹F NMR δ ≈ -60 to -70 ppm (CF₃), aromatic protons δ 7.2–8.0 ppm.
  • MS : High-resolution ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F), and N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Cross-validation using complementary techniques is essential. For example, if NMR suggests a different tautomeric form than SC-XRD, computational methods (DFT) can model energy differences between tautomers. Additionally, variable-temperature NMR or dynamic HPLC studies may reveal conformational flexibility. Triangulating data from multiple sources (e.g., IR, Raman) ensures robustness .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict molecular orbitals, electrostatic potentials, and Fukui indices for reactivity analysis. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Compare computed IR/NMR spectra with experimental data to validate accuracy. Software: Gaussian, ORCA, or NWChem .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : Challenges include poor crystal growth due to flexibility or solvent inclusion. Strategies:

  • Solvent Screening : Test polar (DMSO) vs. non-polar (hexane) mixtures.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours.
  • Additives : Use ionic liquids or co-formers to stabilize lattice formation .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The CF₃ group deactivates the enone system, directing electrophilic attacks to the β-position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids require elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs). Monitor regioselectivity via LC-MS and isolate products using reverse-phase HPLC .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Jacobsen’s thiourea catalysts induce enantioselective Michael additions. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

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